molecular formula C22H31N3O6S B3014311 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872880-77-8

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No. B3014311
CAS RN: 872880-77-8
M. Wt: 465.57
InChI Key: VWSBYNHOFDMERK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C22H31N3O6S and its molecular weight is 465.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Structure

  • The synthesis of complex chemical compounds often involves multi-step reactions. For example, Sañudo et al. (2006) described the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a class of cyclic dipeptidyl ureas. These compounds, similar in complexity to N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide, involve intricate synthesis processes, including reactions with cyclohexyl or benzyl isocyanide and benzoyl- or 4-methoxybenzoylformic acid (Sañudo et al., 2006).

Application in Medical Imaging and Pharmacology

  • Compounds similar to this compound can be used in medical imaging, particularly in Positron Emission Tomography (PET). For instance, Hume et al. (1994) evaluated [O-methyl-3H]WAY-100635, a compound with a structure involving methoxyphenyl and cyclohexane, as a radioligand for 5-HT1A receptors in rat brain for PET imaging (Hume et al., 1994).

Chemical Properties and Reactions

  • The reactivity and properties of complex organic compounds like this compound can be studied to understand their potential applications. For example, Hashimoto et al. (2002) explored the synthesis and properties of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, which share structural similarities, particularly in the presence of cyclohexane and sulfonamide groups (Hashimoto et al., 2002).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O6S/c1-30-18-8-10-19(11-9-18)32(28,29)25-14-5-15-31-20(25)16-24-22(27)21(26)23-13-12-17-6-3-2-4-7-17/h6,8-11,20H,2-5,7,12-16H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSBYNHOFDMERK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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